molecular formula C9H12N2O B13766385 Diethylnitrosopyridine CAS No. 69481-32-9

Diethylnitrosopyridine

Cat. No.: B13766385
CAS No.: 69481-32-9
M. Wt: 164.20 g/mol
InChI Key: VJLJMLLAYNMQSI-UHFFFAOYSA-N
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Description

Diethylnitrosopyridine is a chemical compound that belongs to the class of nitrosopyridines It is characterized by the presence of a nitroso group attached to a pyridine ring, with two ethyl groups substituting the hydrogen atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethylnitrosopyridine typically involves the nitration of pyridine derivatives followed by the introduction of ethyl groups. One common method is the reaction of pyridine with nitrogen dioxide in the presence of an organic solvent to form the nitrosopyridine intermediate. This intermediate is then subjected to alkylation reactions using ethyl halides under basic conditions to introduce the ethyl groups.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of hazardous by-products and optimizing yield.

Chemical Reactions Analysis

Types of Reactions: Diethylnitrosopyridine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Formation of nitro-diethylpyridine.

    Reduction: Formation of amino-diethylpyridine.

    Substitution: Formation of various substituted diethylpyridines depending on the nucleophile used.

Scientific Research Applications

Diethylnitrosopyridine has several applications in scientific research:

    Biology: Studied for its potential mutagenic and carcinogenic properties, providing insights into DNA damage and repair mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethylnitrosopyridine involves the interaction of the nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites on DNA, proteins, and other biomolecules, leading to alterations in their structure and function. This interaction can result in mutagenesis, carcinogenesis, and other biological effects. The molecular targets include DNA bases, leading to the formation of DNA adducts and subsequent mutations.

Comparison with Similar Compounds

    Nitrosopyridine: Lacks the ethyl groups, making it less hydrophobic and potentially less reactive.

    Diethylamine: Contains ethyl groups but lacks the nitroso group, resulting in different chemical properties and reactivity.

    Nitroethane: Contains a nitro group instead of a nitroso group, leading to different reactivity patterns.

Uniqueness: Diethylnitrosopyridine is unique due to the combination of the nitroso group and ethyl substituents on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research in various scientific disciplines.

Properties

CAS No.

69481-32-9

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3,5-diethyl-2-nitrosopyridine

InChI

InChI=1S/C9H12N2O/c1-3-7-5-8(4-2)9(11-12)10-6-7/h5-6H,3-4H2,1-2H3

InChI Key

VJLJMLLAYNMQSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)N=O)CC

Origin of Product

United States

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